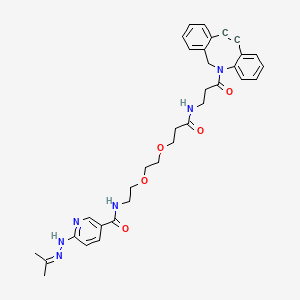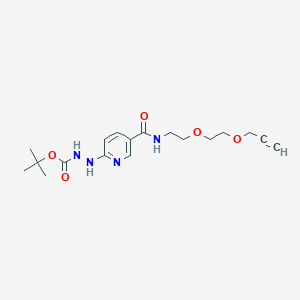
Boc-HyNic-PEG1-mal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Boc-HyNic-PEG1-mal is a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). This compound contains a terminal tert-butyl carbamate-protected hydrazinonicotinamide group and a maleimide group linked through a linear polyethylene glycol chain . The maleimide group reacts specifically with thiol groups to form covalent carbon-sulfur bonds, enabling bioconjugation with thiol-bearing molecules .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Boc-HyNic-PEG1-mal involves several steps:
Protection of Hydrazinonicotinamide: The hydrazinonicotinamide group is protected with a tert-butyl carbamate group.
Polyethylene Glycol Linkage: The protected hydrazinonicotinamide is linked to a polyethylene glycol chain.
Maleimide Conjugation: The terminal maleimide group is introduced to the polyethylene glycol chain.
The reaction conditions typically involve the use of organic solvents such as dimethylformamide or dichloromethane, and the reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Advanced equipment and techniques are employed to ensure reproducibility and scalability.
Análisis De Reacciones Químicas
Types of Reactions
Boc-HyNic-PEG1-mal undergoes several types of chemical reactions:
Substitution Reactions: The maleimide group reacts with thiol groups to form covalent carbon-sulfur bonds.
Hydrazone Formation: The hydrazinonicotinamide group can react with aldehyde or ketone groups to form reversible hydrazone linkages.
Common Reagents and Conditions
Thiol Reagents: Common thiol reagents include cysteine and glutathione.
Aldehyde/Ketone Reagents: Common aldehyde and ketone reagents include formaldehyde and acetone.
Reaction Conditions: Reactions are typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Major Products Formed
Thiol Conjugates: The reaction with thiol groups forms stable thiol conjugates.
Hydrazone Linkages: The reaction with aldehyde or ketone groups forms reversible hydrazone linkages.
Aplicaciones Científicas De Investigación
Boc-HyNic-PEG1-mal has a wide range of scientific research applications:
Chemistry: Used as a linker in the synthesis of PROTACs, which are molecules designed to degrade specific proteins.
Biology: Employed in bioconjugation techniques to link proteins or peptides to other molecules.
Medicine: Utilized in the development of targeted therapies, particularly in cancer research.
Industry: Applied in the production of advanced materials and drug delivery systems
Mecanismo De Acción
Boc-HyNic-PEG1-mal exerts its effects through its functional groups:
Maleimide Group: Reacts with thiol groups to form stable covalent bonds, enabling bioconjugation.
Hydrazinonicotinamide Group: Forms reversible hydrazone linkages with aldehyde or ketone groups, allowing for dynamic labeling and conjugation.
Comparación Con Compuestos Similares
Similar Compounds
Boc-HyNic-PEG2-mal: Similar structure but with a longer polyethylene glycol chain.
Boc-HyNic-PEG3-mal: Similar structure but with an even longer polyethylene glycol chain.
Boc-HyNic-PEG4-mal: Similar structure but with the longest polyethylene glycol chain among the series
Uniqueness
Boc-HyNic-PEG1-mal is unique due to its specific polyethylene glycol chain length, which provides optimal balance between solubility and reactivity. This makes it particularly suitable for certain bioconjugation applications where other linkers may not perform as effectively .
Propiedades
IUPAC Name |
tert-butyl N-[[5-[2-[2-(2,5-dioxopyrrol-1-yl)ethoxy]ethylcarbamoyl]pyridin-2-yl]amino]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N5O6/c1-19(2,3)30-18(28)23-22-14-5-4-13(12-21-14)17(27)20-8-10-29-11-9-24-15(25)6-7-16(24)26/h4-7,12H,8-11H2,1-3H3,(H,20,27)(H,21,22)(H,23,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGJGTFXWHFQWGJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC1=NC=C(C=C1)C(=O)NCCOCCN2C(=O)C=CC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N5O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
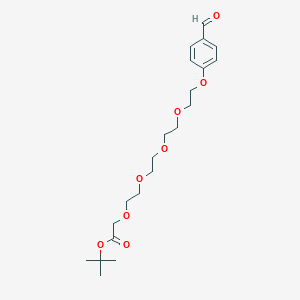
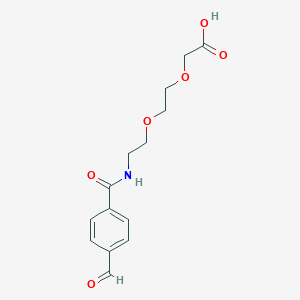

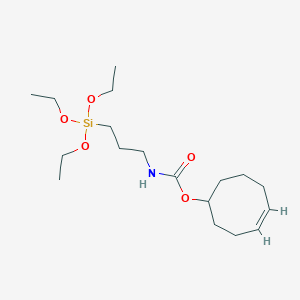

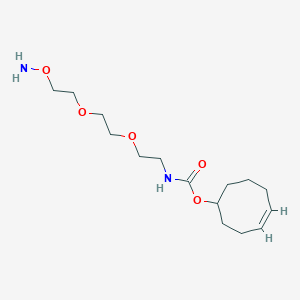

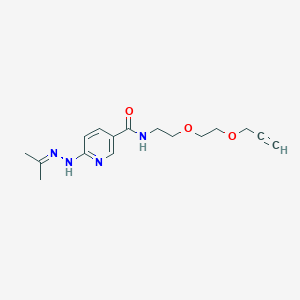
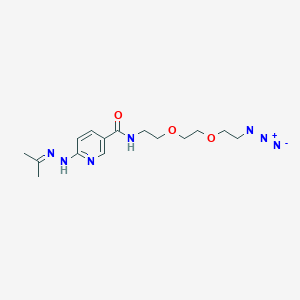
![2-[(3E)-cyclooct-3-en-1-yl]oxyethanol](/img/structure/B8115936.png)
![(2,5-dioxopyrrolidin-1-yl) 2-[(3E)-cyclooct-3-en-1-yl]oxyacetate](/img/structure/B8115946.png)
